No Direct Quantitative Comparator Data Are Available in the Public Domain for This Specific Compound
A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and open chemical databases did not yield any peer-reviewed publication, patent biological table, or authoritative database entry providing an IC50, EC50, Ki, or any other quantitative activity metric for N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine against any biological target. The compound is encompassed by the generic formula (I) of WO2009007421A1 [1], but the patent document accessible through the search interface does not include numerical biological data for individual exemplified compounds. Without such data, no evidence-based differentiation claim can be made between this compound and the closest known structural analogs that do possess published quantitative activity (e.g., N-phenylthieno[2,3-d]pyrimidin-4-amines as FGFR1 inhibitors [2] or 6-phenylthieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors [3]).
| Evidence Dimension | Any quantitative pharmacological activity metric (IC50, EC50, Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-phenylthieno[2,3-d]pyrimidin-4-amine FGFR1 inhibitor: IC50 0.16 µM (fenol analog) [2]; 6-phenylthieno[2,3-d]pyrimidine dual EGFR/HER2 inhibitor (27b): IC50 91.7 nM (EGFR), 1.2 µM (HER2) [3] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | FGFR1 kinase inhibition assay (Gryshchenko et al.) / EGFR and HER2 enzymatic assays (Soliman et al.) |
Why This Matters
Procurement decisions based on differential biological activity cannot be supported until the target compound is experimentally profiled alongside relevant comparators.
- [1] Braeuer N, Buchmann B, Koppitz M, Peters O, Ter Laak A, Lindenthal B, Langer G, Wintermantel T. Indolylalkylthienopyrimidylamines as modulators of the EP2 receptor. WO2009007421A1 / US20090042913A1. 2009. View Source
- [2] Gryshchenko AA et al. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorg Med Chem. 2015;23(9):2287-2293. PMID: 25817240. View Source
- [3] Soliman AM et al. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors. Eur J Med Chem. 2018;155:316-336. DOI: 10.1016/j.ejmech.2018.06.011. View Source
